6,7-Dehydrohyoscyamine

Description

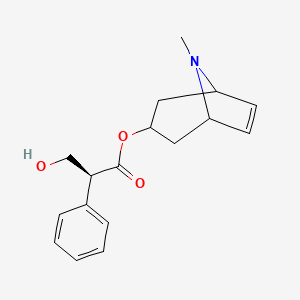

6,7-Dehydrohyoscyamine (CAS: 61616-97-5; molecular weight: 223.9 g/mol) is a tropane alkaloid characterized by a double bond between positions C6 and C7 of the tropane ring . It has been reported in plants of the Solanaceae family, including Datura stramonium and Hyoscyamus species, where it was historically proposed as an intermediate in scopolamine biosynthesis . However, its role remains debated due to conflicting biochemical evidence .

Properties

CAS No. |

61616-97-5 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.359 |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-8,13-16,19H,9-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

InChI Key |

NZJZSPMNEYIORP-LGGPCSOHSA-N |

SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(CO)C3=CC=CC=C3 |

Synonyms |

6,7-Didehydrohyoscyamine; 3(S)-endo]-α-(Hydroxymethyl)benzeneacetic Acid, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester; 6,7-Dehydrohyoscyamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Tropane Alkaloids

Role of 6,7-Dehydrohyoscyamine

Early studies proposed that hyoscyamine is dehydrogenated to this compound, which is subsequently epoxidized to scopolamine . Isotopic labeling using $^{18}$O confirmed that scopolamine retains oxygen from 6β-hydroxyhyoscyamine, bypassing a dehydration step that would produce this compound .

Key Competitors in the Pathway

- 6β-Hydroxyhyoscyamine : This compound is the direct precursor to scopolamine. Enzymatic studies show H6H catalyzes hydroxylation at C6, followed by epoxidation without dehydration .

Species-Specific Variations

Research Findings and Controversies

Evidence Against this compound as an Intermediate

- Enzymatic Specificity : H6H from Atropa belladonna exhibits low catalytic efficiency for oxidizing this compound, favoring direct epoxidation of 6β-hydroxyhyoscyamine .

- Oxygen Retention : $^{18}$O-labeled 6β-hydroxyhyoscyamine retains isotopic oxygen in scopolamine, excluding a dehydration-rehydration mechanism .

Evidence for Alternative Roles

- Taxonomic Marker: Its presence in Datura but absence in Duboisia underscores phylogenetic differences in alkaloid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.